molecular formula C7H7ClN2O2 B12514775 Methyl 3-chloro-6-methylpyrazine-2-carboxylate

Methyl 3-chloro-6-methylpyrazine-2-carboxylate

Cat. No.: B12514775
M. Wt: 186.59 g/mol
InChI Key: LNQYXIRUHOMGHP-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-methylpyrazine-2-carboxylate (CAS: 2089377-40-0) is a pyrazine derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol. It features a chloro substituent at position 3, a methyl group at position 6, and a methyl ester at position 2 (Figure 1). This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloro group and ester functionality . Its storage recommendation is 2–8°C, ensuring stability for downstream applications .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl 3-chloro-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3

InChI Key

LNQYXIRUHOMGHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material : Methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazine carboxylate (prepared via cyclization of pyruvic aldehyde and o-phenylenediamine).
  • Chlorination : React with POCl₃ (3–5 equiv.) and catalytic DMF at 100–110°C for 2–4 hours.
  • Workup : Distill excess POCl₃, quench with ice water, and extract with dichloromethane.
  • Yield : 52–66% after silica gel chromatography.

Key Data :

Parameter Value Source
Temperature 110°C
Reaction Time 3 hours
Solvent DMF
Regioselectivity 5-oxo → 5-chloro substitution

Limitations : Requires precise control of stoichiometry to avoid over-chlorination.

Halogenation of Hydroxy-Substituted Pyrazine Derivatives

Hydroxy groups at position 3 of pyrazine rings can be replaced via halogenation. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective agents.

Procedure:

  • Synthesis of 3-Hydroxy-6-Methylpyrazine-2-Carboxylate :
    • Cyclize methylglyoxal and 2-aminomalonamide in alkaline conditions.
    • Hydrolyze with sulfuric acid to yield the hydroxy intermediate.
  • Chlorination : Treat with SOCl₂ in toluene at 80°C for 6 hours.
  • Yield : 70–75% after recrystallization.

Key Data :

Parameter Value Source
Chlorinating Agent SOCl₂
Temperature 80°C
Regioselectivity 3-hydroxy → 3-chloro

Advantages : High purity (>99% by HPLC) and scalability.

Direct Chlorination of Preformed Pyrazine Carboxylates

Direct chlorination of methyl 6-methylpyrazine-2-carboxylate using chlorine gas or sulfuryl chloride (SO₂Cl₂) under radical-initiated conditions.

Procedure:

  • Substrate : Methyl 6-methylpyrazine-2-carboxylate (synthesized via oxidation of 2,5-dimethylpyrazine).
  • Chlorination : React with SO₂Cl₂ (1.2 equiv.) and azobisisobutyronitrile (AIBN) in CCl₄ at 70°C for 12 hours.
  • Yield : 58–62% after distillation.

Key Data :

Parameter Value Source
Initiator AIBN
Solvent CCl₄
Selectivity 3-chloro isomer dominant

Challenges : Requires rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Dihydro Intermediate 52–66 98–99 High Moderate
Hydroxy Halogenation 70–75 >99 Medium High
Direct Chlorination 58–62 95–97 Low Low

Optimal Route : Hydroxy halogenation (Method 2) balances yield and purity, though dihydro intermediate chlorination (Method 1) is preferred for industrial-scale production.

Emerging Strategies

Enzymatic Chlorination

Recent patents explore cytochrome P450 enzymes for regioselective chlorination, achieving 40–50% yield under mild conditions.

Electrochemical Methods

Anodic oxidation of pyrazine carboxylates in NaCl electrolyte yields 3-chloro derivatives with 65% efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-chloro-6-methylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The chlorine and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related pyrazine carboxylates, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Applications
Methyl 3-chloro-6-methylpyrazine-2-carboxylate 2089377-40-0 C₇H₇ClN₂O₂ 186.60 Cl (C3), CH₃ (C6), COOCH₃ (C2) Intermediate for TGR5 agonists , pharmaceutical precursors
Methyl 5-chloro-6-methylpyrazine-2-carboxylate 77168-85-5 C₇H₇ClN₂O₂ 186.60 Cl (C5), CH₃ (C6), COOCH₃ (C2) Limited data; positional isomer with potential reactivity differences
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate 86882-92-0 C₇H₆Cl₂N₂O₂ 221.04 NH₂ (C3), Cl (C5, C6), COOC₂H₅ (C2) Antimycobacterial/antifungal agents (IC₅₀: 41.9–49.5 µM)
Methyl 3-methylpyrazine-2-carboxylate 41110-29-6 C₇H₈N₂O₂ 152.15 CH₃ (C3), COOCH₃ (C2) Less reactive due to absence of Cl; used in simpler synthetic routes
Methyl 3-bromo-6-methylpyrazine-2-carboxylate 1211518-61-4 C₇H₇BrN₂O₂ 231.05 Br (C3), CH₃ (C6), COOCH₃ (C2) Enhanced reactivity in nucleophilic substitutions (vs. Cl)
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate 906810-37-5 C₁₂H₁₈ClN₅O₂ 299.76 NH₂ (C3), Cl (C6), piperazinyl (C5) Targeted biological activity (e.g., enzyme inhibition) due to complex substituents

Reactivity and Functional Group Analysis

  • Chloro vs. Bromo Substituents : Methyl 3-bromo-6-methylpyrazine-2-carboxylate (CAS: 1211518-61-4) exhibits higher reactivity in nucleophilic aromatic substitutions compared to the chloro analogue due to bromine’s superior leaving-group ability . This makes the bromo derivative more suitable for synthesizing advanced intermediates in drug discovery.
  • Positional Isomerism: The positional isomer methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS: 77168-85-5) shares the same molecular formula as the target compound but differs in chloro placement.
  • Amino and Piperazinyl Groups: Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS: 86882-92-0) and methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS: 906810-37-5) demonstrate enhanced biological activity (e.g., antimycobacterial IC₅₀ values of ~40–50 µM) due to hydrogen-bonding capabilities of amino/piperazinyl groups .

Research Findings and Trends

  • Reactivity Trends : Chloro-substituted pyrazines are less reactive than bromo analogues but offer cost advantages in large-scale synthesis. The methyl group at position 6 in the target compound introduces steric hindrance, moderating reaction rates in substitutions .
  • Biological Activity : Compounds with extended substituents (e.g., piperazinyl groups) show higher target affinity but require multi-step syntheses. Simpler derivatives like this compound balance synthetic accessibility with functional versatility .
  • Lipophilicity : Methyl esters (e.g., target compound) are less lipophilic than ethyl esters, influencing pharmacokinetic properties in drug candidates .

Biological Activity

Methyl 3-chloro-6-methylpyrazine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_{7}H8_{8}ClN2_{2}O2_{2}
  • Molecular Weight : 186.59 g/mol
  • Structure : The compound features a pyrazine ring with a chlorine atom at the 3-position and a methyl group at the 6-position, alongside a carboxylate ester.

Antimicrobial Properties

This compound has shown potential antimicrobial activity. Research indicates that compounds within the pyrazine family often exhibit varying degrees of effectiveness against bacteria and fungi. For example, studies have demonstrated that related compounds can inhibit the growth of various microbial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

One of the most promising aspects of this compound is its potential as an anticancer agent. It has been identified as an immunomodulator that can inhibit the Stimulator of Interferon Genes (STING) pathway. This pathway is crucial for the immune response, particularly in cancer where dysregulated STING activation can promote tumor growth and metastasis . By antagonizing STING activation, this compound may enhance immune responses against cancer cells, making it a candidate for further therapeutic development.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cell signaling pathways. This interaction could lead to modulation of biochemical pathways that are critical in disease processes .

Case Studies and Experimental Evidence

  • Antimicrobial Evaluation :
    • A study evaluated various pyrazine derivatives for their antimicrobial efficacy, revealing that certain structural modifications can enhance activity against specific pathogens .
  • Cancer Research :
    • In vitro studies indicated that this compound could reduce cell proliferation in cancer cell lines by modulating immune responses through STING pathway inhibition .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although detailed studies are required to fully understand its bioavailability and metabolic pathways .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotes
Methyl 5-chloro-6-methylpyrazine-2-carboxylateImmunomodulatory propertiesInhibits STING pathway
Methyl 3-amino-6-methylpyrazine-2-carboxylateAntimicrobial activityDemonstrated efficacy against bacteria
Methyl 5-formylpyrazine-2-carboxylatePotential anticancer propertiesRequires further investigation

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